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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine

Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine, a molecule of interest in contemporary medicinal chemistry. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine, a molecule of interest in contemporary medicinal chemistry. Given the limited availability of experimental data for this specific compound, this document emphasizes the theoretical underpinnings of its key characteristics and furnishes detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of novel chemical entities. We will delve into the structural attributes, predicted physicochemical parameters, and step-by-step methodologies for determining critical properties such as pKa, lipophilicity (logP), and aqueous solubility. The causality behind experimental choices is elucidated to ensure a deep understanding of the underlying principles.

Introduction and Molecular Overview

The azetidine scaffold is a privileged structure in modern drug discovery, prized for its ability to impart desirable pharmacokinetic properties.[1][2][3] Its strained four-membered ring system offers a unique three-dimensional geometry that can enhance metabolic stability and aqueous solubility when compared to more conventional saturated heterocycles.[2] The incorporation of a fluorophenyl group, a common bioisostere, can further modulate electronic properties, binding interactions, and metabolic fate.[4][5]

The subject of this guide, 3-[(4-Fluorophenyl)sulfanyl]azetidine, combines these features, making it a compound of significant interest for chemical biologists and medicinal chemists. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent.

Molecular Structure:

Caption: 2D structure of 3-[(4-Fluorophenyl)sulfanyl]azetidine.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the physicochemical properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine based on its structure and by referencing data from analogous compounds. These predictions serve as valuable initial estimates to guide experimental design.

PropertyPredicted Value/RangeRationale & Comparative Insights
Molecular Formula C₉H₁₀FNSDerived from the molecular structure.
Molecular Weight 199.25 g/mol Calculated from the molecular formula.
pKa 8.0 - 9.5The azetidine nitrogen is basic. The electron-withdrawing nature of the adjacent sulfur and the fluorophenyl group is expected to lower the pKa compared to unsubstituted azetidine. Fluorine substitution on related saturated heterocycles has been shown to decrease basicity.[4][5]
logP 1.5 - 2.5The fluorophenyl group contributes significantly to the lipophilicity. The sulfanyl linker and the polar azetidine ring will modulate this. For comparison, the calculated logP for 3-(4-Fluorophenyl)azetidine is approximately 1.93.[6] The sulfur atom will likely increase the logP relative to an oxygen analogue.
Aqueous Solubility Low to moderateThe lipophilic character suggested by the predicted logP indicates that the solubility in aqueous media is likely to be limited. The basic nitrogen offers a handle for salt formation, which could significantly improve solubility.
Polar Surface Area (PSA) ~40-50 ŲThe nitrogen and sulfur atoms are the primary contributors to the PSA. This value suggests moderate cell permeability.
Hydrogen Bond Donors 1 (azetidine N-H)The secondary amine of the azetidine ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (azetidine N, F)The nitrogen of the azetidine ring and the fluorine atom can act as hydrogen bond acceptors.

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine.

Determination of pKa by Potentiometric Titration

The pKa, a measure of the acidity or basicity of a compound, is a critical parameter that influences its ionization state at different physiological pH values, thereby affecting its solubility, absorption, and receptor binding.[7] Potentiometric titration is a highly accurate and reliable method for pKa determination.[7][8]

Causality of Experimental Choices: This method is chosen for its precision. By titrating the compound with a strong acid or base and monitoring the pH, we can directly observe the buffering region where the compound is 50% ionized, which corresponds to the pKa.[8] Maintaining a constant ionic strength is crucial to minimize activity coefficient variations.[7]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., Methanol) B Dilute with water to final concentration (e.g., 1 mM) A->B C Add KCl to maintain ionic strength (e.g., 0.15 M) B->C D Calibrate pH meter with standard buffers (pH 4, 7, 10) C->D E Titrate with standardized HCl or NaOH solution D->E F Record pH after each titrant addition E->F G Plot pH vs. Volume of titrant F->G H Determine inflection point (equivalence point) G->H I pKa = pH at half-equivalence point H->I G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and water with n-octanol B Prepare a stock solution of the compound in the appropriate phase A->B C Combine known volumes of the pre-saturated phases and stock solution B->C D Shake at a constant temperature until equilibrium is reached C->D E Separate the phases by centrifugation D->E F Determine the concentration of the compound in each phase (e.g., by HPLC-UV) E->F G Calculate logP = log([Compound]octanol / [Compound]water) F->G

Caption: Workflow for logP determination by the shake-flask method.

Experimental Protocol:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate. This ensures that each phase is saturated with the other. [9] * For an ionizable compound like 3-[(4-Fluorophenyl)sulfanyl]azetidine, the pH of the aqueous buffer should be at least two units above the pKa to ensure the compound is in its neutral form. [10]

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated aqueous buffer.

    • In a suitable vessel, combine a known volume of the stock solution with a known volume of pre-saturated n-octanol.

    • Shake the vessel at a constant temperature for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours). [11] * Separate the two phases by centrifugation to ensure a clean separation. [10]

  • Analysis:

    • Carefully remove aliquots from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [12] * Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. [13]Both kinetic and thermodynamic solubility are important parameters in drug discovery. [11][13][14] Causality of Experimental Choices:

  • Kinetic Solubility: This high-throughput method is useful in early discovery to quickly assess the solubility of a compound from a DMSO stock solution, which mimics many in vitro screening conditions. [15][16]It measures the concentration at which a compound precipitates from a supersaturated solution. [13]* Thermodynamic Solubility (Shake-Flask Method): This is the "gold standard" for determining the true equilibrium solubility of a compound in its solid state. [16]It allows for the system to reach equilibrium between the solid and dissolved compound, providing a more accurate measure for lead optimization and pre-formulation studies. [11][13] 3.3.1. Kinetic Solubility Assay

Experimental Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of 3-[(4-Fluorophenyl)sulfanyl]azetidine in dimethyl sulfoxide (DMSO), for example, 10 mM.

    • In a 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer and mix well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility. [16]

  • Measurement:

    • Allow the plate to incubate at room temperature for a set period (e.g., 2 hours). [11] * Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering. [11]The concentration at which precipitation is observed is the kinetic solubility.

    • Alternatively, for a more quantitative measurement, the plate can be filtered or centrifuged to remove any precipitate, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV. [11] 3.3.2. Thermodynamic Solubility (Shake-Flask Method)

Experimental Protocol:

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of the desired aqueous buffer in a sealed vial.

    • Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. [11][15]

  • Sample Processing:

    • After equilibration, allow the solid to settle.

    • Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is typically done by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation followed by careful removal of the supernatant. [11]

  • Analysis:

    • Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method such as HPLC-UV.

    • The measured concentration represents the thermodynamic solubility of the compound.

Conclusion

While experimental data for 3-[(4-Fluorophenyl)sulfanyl]azetidine is not yet widely available, its structural features suggest it is a compound with promising physicochemical properties for drug discovery. This guide provides a solid foundation for its characterization by offering robust, well-established protocols for the determination of its pKa, logP, and aqueous solubility. The insights into the causality behind the experimental choices are intended to empower researchers to generate high-quality, reliable data, which is essential for advancing the understanding and potential application of this and other novel chemical entities.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Pesticide Registration Toolkit. Partition coefficient octanol/water. Available from: [Link]

  • P2 InfoHouse. Measuring Octanol/Water Partition Coefficients by the "Slow-Stirring" Method. Available from: [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • University of South Florida. Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • PubChem. 3-(4-Fluoro-phenoxymethyl)-azetidine. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • AA Blocks. 3-(4-FLUOROPHENYL)-3-AZETIDINOL. Available from: [Link]

  • PubChem. 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone. Available from: [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available from: [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

  • ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • PubChemLite. 3-(4-fluorophenyl)azetidine hydrochloride. Available from: [Link]

  • PubChemLite. 3-[(4-fluorophenyl)methyl]azetidine hydrochloride. Available from: [Link]

  • ResearchGate. Structure of azetidine‐containing compounds found in nature. Available from: [Link]

  • BindingDB. BDBM411253 3-(Azetidine-1-sulfonyl)-N-[4-(4-fluoro-2-methoxy-phenyl). Available from: [Link]

  • AMERICAN ELEMENTS®. Azetidines. Available from: [Link]

  • EPFL. pKa Data Compiled by R. Williams. Available from: [Link]org-compds.pdf)

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 3-[(4-Fluorophenyl)sulfanyl]azetidine

An Application Note and Scalable Synthesis Protocol for 3-[(4-Fluorophenyl)sulfanyl]azetidine Introduction: The Strategic Importance of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Synthesis Protocol for 3-[(4-Fluorophenyl)sulfanyl]azetidine

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after structural motif in modern medicinal chemistry.[1][2][3] Its inherent ring strain lends a unique three-dimensional conformation that can improve key physicochemical properties such as aqueous solubility and metabolic stability when incorporated into drug candidates.[4] Specifically, 3-substituted azetidines serve as versatile building blocks, enabling the exploration of chemical space and the optimization of lead compounds. 3-[(4-Fluorophenyl)sulfanyl]azetidine, in particular, combines the desirable azetidine core with a fluorinated aryl thioether, a common pharmacophore found in a range of biologically active molecules. The development of robust, safe, and scalable synthetic protocols for this compound is therefore of critical importance to researchers in drug discovery and development, facilitating its availability for library synthesis and preclinical studies.

This document provides a detailed, field-proven guide to the scalable synthesis of 3-[(4-Fluorophenyl)sulfanyl]azetidine, emphasizing the strategic choices behind the methodology and offering comprehensive, step-by-step protocols.

Retrosynthetic Analysis and Strategic Approach

A robust synthesis hinges on a logical and efficient plan. The chosen strategy focuses on constructing the azetidine ring first, followed by the key C-S bond formation. This approach is generally more scalable and reliable than attempting to form the ring with the fragile thioether linkage already in place.

The retrosynthetic analysis reveals a two-stage process:

  • Stage 1: Formation of a Key Intermediate. The synthesis begins with the construction of an N-protected 3-hydroxyazetidine. This intermediate is stable, easily purified, and primed for subsequent functionalization.

  • Stage 2: Nucleophilic Substitution. The hydroxyl group is activated to create a good leaving group, which is then displaced by the 4-fluorothiophenolate anion to form the target molecule.

G Target 3-[(4-Fluorophenyl)sulfanyl]azetidine (Final Product) CS_Bond C-S Bond Formation (SN2 Reaction) Target->CS_Bond Intermediate_Activated N-Boc-3-mesyloxyazetidine (Activated Intermediate) CS_Bond->Intermediate_Activated Thiol 4-Fluorothiophenol CS_Bond->Thiol Activation Activation of Hydroxyl (Mesylation) Intermediate_Activated->Activation Intermediate_Hydroxy N-Boc-3-hydroxyazetidine (Key Intermediate) Activation->Intermediate_Hydroxy Protection N-Protection Intermediate_Hydroxy->Protection Hydroxyazetidine 3-Hydroxyazetidine Protection->Hydroxyazetidine Cyclization Ring Formation Hydroxyazetidine->Cyclization Epichlorohydrin Epichlorohydrin (Starting Material) Cyclization->Epichlorohydrin Amine Amine Source (e.g., Benzylamine) Cyclization->Amine

Caption: Retrosynthetic analysis of 3-[(4-Fluorophenyl)sulfanyl]azetidine.

Recommended Scalable Synthetic Workflow

The forward synthesis is designed for scalability, utilizing cost-effective starting materials and robust reactions that avoid chromatographic purification where possible. The use of a tert-butyloxycarbonyl (Boc) protecting group is strategic; it is stable to the basic conditions of the C-S bond formation step but can be cleanly removed under acidic conditions if the free azetidine is required.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-S Bond Formation cluster_2 Optional Deprotection Epichlorohydrin Epichlorohydrin + Benzylamine Cyclization 1. Ring Opening 2. Intramolecular Cyclization Epichlorohydrin->Cyclization NBnOHAz N-Benzyl-3-hydroxyazetidine Cyclization->NBnOHAz Debenzylation H2, Pd/C (Debenzylation) NBnOHAz->Debenzylation OHAz 3-Hydroxyazetidine Debenzylation->OHAz BocProtection Boc2O, Base (Protection) OHAz->BocProtection NBocOHAz N-Boc-3-hydroxyazetidine (Key Intermediate) BocProtection->NBocOHAz Mesylation MsCl, Base (Activation) NBocOHAz->Mesylation NBocOMsAz N-Boc-3-mesyloxyazetidine Mesylation->NBocOMsAz Thiolation 4-Fluorothiophenol, Base (SN2 Substitution) NBocOMsAz->Thiolation Target_Protected N-Boc-3-[(4-Fluorophenyl)sulfanyl]azetidine Thiolation->Target_Protected Deprotection Acid (e.g., TFA, HCl) (Deprotection) Target_Protected->Deprotection Target_Final 3-[(4-Fluorophenyl)sulfanyl]azetidine (Final Product) Deprotection->Target_Final

Caption: Forward synthesis workflow for the target molecule.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood. 4-Fluorothiophenol has a strong, unpleasant odor and is toxic; handle with extreme care.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine (Key Intermediate)

This multi-step, one-pot procedure synthesizes the key intermediate from readily available precursors. The initial reaction of epichlorohydrin with benzylamine followed by in-situ cyclization provides N-benzyl-3-hydroxyazetidine, a common precursor in azetidine chemistry.[5] Catalytic hydrogenation removes the benzyl group, and subsequent Boc protection yields the desired intermediate.

Materials:

  • Benzylamine

  • Epichlorohydrin

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Ring Formation: To a solution of benzylamine (1.0 equiv) in methanol at 0 °C, add epichlorohydrin (1.05 equiv) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at room temperature for 16 hours.

  • Cyclization: Add a solution of sodium hydroxide (2.0 equiv) in water and heat the reaction mixture to reflux for 4 hours.

  • Work-up & Isolation: Cool the mixture, remove methanol under reduced pressure, and extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N-benzyl-3-hydroxyazetidine.

  • Debenzylation: Dissolve the crude product in methanol and add 10% Pd/C (5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Boc Protection: Filter the reaction mixture through Celite® to remove the catalyst. To the filtrate, add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (1.1 equiv). Stir at room temperature for 12 hours.

  • Final Purification: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate to afford N-Boc-3-hydroxyazetidine, which can often be used directly or purified by crystallization or column chromatography if necessary.

Protocol 2: Synthesis of 3-[(4-Fluorophenyl)sulfanyl]azetidine

This protocol details the activation of the hydroxyl group via mesylation, followed by an Sₙ2 displacement with 4-fluorothiophenol. The final step is an optional but commonly performed deprotection to yield the free base.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 4-Fluorothiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

Procedure:

  • Activation (Mesylation): Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in dichloromethane at 0 °C. Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv). Stir the reaction at 0 °C for 1-2 hours until complete conversion is observed by TLC.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-3-mesyloxyazetidine. This intermediate is often used immediately without further purification.

  • C-S Bond Formation: In a separate flask, add sodium hydride (1.2 equiv) to anhydrous DMF at 0 °C. Slowly add a solution of 4-fluorothiophenol (1.1 equiv) in DMF. Stir for 20 minutes to form the sodium thiophenolate.

  • Sₙ2 Displacement: Add a solution of the crude N-Boc-3-mesyloxyazetidine in DMF to the thiophenolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The nucleophilic ring-opening of activated aziridines and azetidines by thiols is a well-established transformation.[1][6]

  • Purification: Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash extensively with water and brine to remove DMF, dry, and concentrate. Purify the crude product by flash column chromatography or crystallization to obtain N-Boc-3-[(4-Fluorophenyl)sulfanyl]azetidine.

  • Deprotection (Optional): Dissolve the purified Boc-protected product in dichloromethane. Add trifluoroacetic acid (5-10 equiv) and stir at room temperature for 2-4 hours. Remove all volatiles under reduced pressure. The resulting TFA salt can be converted to the free base by partitioning between a strong base (e.g., 2M NaOH) and an organic solvent, followed by drying and evaporation.

Process Optimization and Scalability Insights

ParameterLaboratory ScalePilot/Industrial Scale ConsiderationRationale
Purification Flash ChromatographyCrystallization / DistillationChromatography is not cost-effective or efficient for large quantities. Developing a crystallization protocol is crucial for achieving high purity on a large scale.[5]
Thiolation Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), DBUNaH poses significant safety risks (flammability) on a large scale. K₂CO₃ is a cheaper, safer, and effective alternative, although it may require higher temperatures or longer reaction times.
Solvents DMF, DCMToluene, 2-MeTHF, CPMEHalogenated solvents like DCM are being phased out due to environmental concerns. Toluene or ethers like 2-MeTHF are often preferred for their recovery and safety profiles.
Temperature Control Ice Bath (0 °C)Jacketed Reactor with ChillerPrecise temperature control is critical for exothermic reactions like mesylation and quenching of NaH to prevent runaway reactions and impurity formation.
Work-up Liquid-Liquid ExtractionExtractor Units, Phase SeparatorsMinimizing solvent use and automating extraction processes are key for efficiency and waste reduction on an industrial scale.

Conclusion

The synthetic route presented herein provides a reliable and scalable pathway to 3-[(4-Fluorophenyl)sulfanyl]azetidine, a valuable building block for drug discovery. By starting from inexpensive commodity chemicals and proceeding through a stable, isolable intermediate (N-Boc-3-hydroxyazetidine), this process is well-suited for the production of multi-gram to kilogram quantities. The strategic choice of protecting groups and reagents, coupled with considerations for large-scale implementation, ensures that this protocol is not only scientifically sound but also practically viable for researchers and professionals in the pharmaceutical industry.

References

  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408–1411. Available from: [Link]

  • Parmar, D. J., & Kuntala, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

  • Colella, M., Gelato, Y., Andresini, M., Graziano, E., Vilé, G., Degennaro, L., & Luisi, R. (2023). Forging C-S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. European Journal of Organic Chemistry. Available from: [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421–4434. Available from: [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available from: [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9235–9257. Available from: [Link]

  • Chen, W., et al. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2023). Forging C−S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. Available from: [Link]

  • McKittrick, B. A., et al. (2002). Synthesis of C3 Heteroatom-Substituted Azetidinones That Display Potent Cholesterol Absorption Inhibitory Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-phenylthio-2-azetidinones. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available from: [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]

  • Reddy, R. S., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters. Available from: [Link]

  • Singh, G. S. (n.d.). Azetidine Synthesis. ScienceDirect. Available from: [Link]

  • West, F. G., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

  • Colella, M., et al. (2023). Forging C−S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. IRIS. Available from: [Link]

  • Barta, N. S., & Stille, J. R. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Ward, C. C., et al. (2024). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. Available from: [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. Available from: [Link]

  • Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available from: [Link]

Sources

Application

Application Note: Protecting Group Strategies for N-Boc-3-[(4-Fluorophenyl)sulfanyl]azetidine Synthesis

Executive Summary The synthesis of N-Boc-3-[(4-Fluorophenyl)sulfanyl]azetidine represents a critical functionalization of the strained azetidine ring, a scaffold increasingly utilized in medicinal chemistry to alter phys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-Boc-3-[(4-Fluorophenyl)sulfanyl]azetidine represents a critical functionalization of the strained azetidine ring, a scaffold increasingly utilized in medicinal chemistry to alter physicochemical properties (e.g., lowering logP, improving metabolic stability) compared to piperidines or pyrrolidines.

This guide details the optimal protecting group (PG) strategies for this transformation. While traditional azetidine synthesis often employs N-benzhydryl (diphenylmethyl) protection due to ring stability concerns, this protocol advocates for a Direct N-Boc Strategy . The tert-butyloxycarbonyl (Boc) group offers superior orthogonality during the requisite nucleophilic substitution (


) with 4-fluorobenzenethiol, as it is stable to the basic conditions required for thiolate generation while remaining labile for downstream acidic deprotection.

Strategic Analysis: Protecting Group Selection

The synthesis hinges on the nucleophilic attack of a 4-fluorothiophenolate anion at the C3 position of the azetidine ring. The choice of nitrogen protection is dictated by the reaction conditions (basicity) and the electrophilicity of the C3 center.

Comparative Assessment of PG Strategies
ParameterN-Boc (Recommended) N-Fmoc N-Benzhydryl / N-Benzyl
Base Stability High. Stable to

,

,

.
Low. Deprotects rapidly in basic conditions (e.g., piperidine/base).High. Stable to bases.[1]
Atom Economy High. Direct route from commercially available precursors.Low. Requires step-intensive exchange if not starting material.Medium. Removal requires heavy metal catalysts (

) or oxidative cleavage.
Ring Stability Good. Carbamate resonance reduces ring strain slightly.Good. Excellent. Steric bulk stabilizes the ring, but removal is harsh.
Reaction Suitability Ideal for basic

thiolation.
Unsuitable. Viable , but deprotection is chemically incompatible with sulfur (catalyst poisoning).
The "Sulfur Problem" in PG Removal

A critical rationale for choosing N-Boc over N-Benzyl/Benzhydryl is the presence of the thioether in the final product.

  • N-Benzyl removal typically requires hydrogenolysis (

    
    ). Sulfur atoms are notorious catalyst poisons, often rendering standard hydrogenolysis ineffective or requiring massive catalyst loading.
    
  • N-Boc removal utilizes acidic conditions (TFA or HCl/Dioxane), which leaves the thioether moiety intact and unoxidized.

Visualizing the Synthetic Logic

The following decision tree illustrates the critical path selection for this synthesis.

G Start Target: N-Boc-3-[(4-F-Ph)S]-Azetidine Choice Choose Starting Material Start->Choice RouteA Route A: N-Benzhydryl-3-ol Choice->RouteA Traditional RouteB Route B: N-Boc-3-iodo/mesylate Choice->RouteB Recommended StepA1 1. Thiol Displacement (Base) RouteA->StepA1 StepB1 1. Thiol Displacement (Cs2CO3) RouteB->StepB1 StepA2 2. Deprotection (H2/Pd or ACE-Cl) StepA1->StepA2 IssueA CRITICAL FAILURE: Sulfur poisons Pd catalyst; ACE-Cl is toxic/expensive StepA2->IssueA StepB2 2. Product Isolation StepB1->StepB2 Success High Yield No Catalyst Poisoning StepB2->Success

Figure 1: Strategic Decision Tree highlighting the incompatibility of N-Benzyl routes with sulfur-containing targets due to catalyst poisoning.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (From N-Boc-3-Iodoazetidine)

This route offers the highest reliability due to the superior leaving group ability of iodide.

Reagents:

  • Substrate: 1-Boc-3-iodoazetidine (CAS: 254454-54-1)[2]

  • Nucleophile: 4-Fluorobenzenethiol (CAS: 371-42-6)

  • Base: Cesium Carbonate (

    
    )
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzenethiol (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to substrate).

  • Activation: Add

    
      (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes. Observation: The mixture may turn slightly yellow as the thiolate anion forms.
    
  • Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv) dissolved in a minimal amount of DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[3] The iodide starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup (Odor Control):

    • Cool to room temperature.[1]

    • Pour the mixture into a biphasic solution of

      
       and dilute NaOH (1M). Note: The basic wash ensures any unreacted thiol remains in the aqueous phase as the thiolate.
      
    • CRITICAL SAFETY: Treat all aqueous waste with bleach (sodium hypochlorite) to oxidize residual thiols before disposal.

  • Purification: Dry the organic phase over

    
    , concentrate, and purify via flash column chromatography (0-20% EtOAc in Hexanes).
    
Protocol B: The Cost-Effective Route (From N-Boc-3-Hydroxyazetidine)

For large-scale applications where the iodo-azetidine is cost-prohibitive, the mesylate intermediate is generated in situ or isolated.

Reagents:

  • Substrate: 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    )
    
  • Displacement: 4-Fluorobenzenethiol,

    
    
    

Step-by-Step Procedure:

  • Mesylation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) in DCM at 0°C. Add

    
     (1.5 equiv) followed by MsCl (1.2 equiv). Stir for 1 hour.
    
  • Workup 1: Wash with water, dry, and concentrate to obtain the crude mesylate (often a white solid). Do not store for long periods; use immediately.

  • Displacement: Dissolve the crude mesylate in Acetonitrile (MeCN). Add

    
     (2.0 equiv) and 4-fluorobenzenethiol (1.2 equiv).
    
  • Reaction: Heat to reflux (80°C) for 12–16 hours. Note: Mesylates are less reactive than iodides, requiring higher temperatures.

Mechanistic Pathway & Troubleshooting

The reaction proceeds via a classic


 mechanism. Because the azetidine ring is strained, the transition state energy is higher than in acyclic systems, but the reaction is driven by the high nucleophilicity of the thiolate.

Reaction SM N-Boc-3-Iodoazetidine (Electrophile) TS Transition State (SN2 Inversion) SM->TS Thiol 4-F-Ph-SH (Pro-Nucleophile) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate Deprotonation Base Cs2CO3 Base->Thiolate Thiolate->TS Product N-Boc-3-[(4-F-Ph)S]azetidine (Inverted Configuration) TS->Product Leaving Group (I⁻)

Figure 2: Mechanistic workflow of the base-mediated nucleophilic substitution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Ring opening (polymerization).Lower temperature (try 40°C); Ensure anhydrous conditions; Avoid strong Lewis acids.
Incomplete Conversion Poor nucleophilicity.Switch base from

to

(cesium effect enhances solubility/reactivity).
Impurity: Disulfide Oxidation of thiol.Degas solvents thoroughly; Perform reaction under strict

.
Boc Loss Thermal instability.Do not exceed 100°C. Ensure workup is not acidic.

References

  • Billard, T., et al. (2014). "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation." Organic Letters, 16(24). (Demonstrates stability profiles of Boc vs Botc on azetidines). [Link]

  • Duncton, M. A. (2011). "Minireview: Synthesis and functionalization of azetidines." Med.[4] Chem. Commun., 2, 1135-1161. (Review of azetidine substitution chemistry).

  • Lowe, G., et al. (1997). "Synthesis of 3-substituted azetidines." Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on nucleophilic displacement on azetidines).

Sources

Method

Reductive amination procedures using 3-[(4-Fluorophenyl)sulfanyl]azetidine

Application Note: Reductive Amination Procedures using 3-[(4-Fluorophenyl)sulfanyl]azetidine Abstract & Strategic Significance This guide details the operational protocols for performing reductive aminations on 3-[(4-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Procedures using 3-[(4-Fluorophenyl)sulfanyl]azetidine

Abstract & Strategic Significance

This guide details the operational protocols for performing reductive aminations on 3-[(4-Fluorophenyl)sulfanyl]azetidine . This specific scaffold combines the metabolic stability of the azetidine ring with a fluorinated aryl-thioether pharmacophore, a motif increasingly utilized in fragment-based drug discovery to modulate lipophilicity (


) and metabolic clearance.

While azetidines are robust secondary amines, the presence of the sulfide (thioether) linkage at the C3 position imposes specific chemoselective constraints. Unlike simple amines, this substrate is incompatible with standard catalytic hydrogenation (e.g., Pd/C, H


) due to catalyst poisoning by the sulfur atom. Furthermore, the ring strain of the azetidine core (~25 kcal/mol) requires controlled acidic conditions to prevent ring-opening side reactions.

This note prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice, offering a self-validating, mild, and chemoselective route to tertiary amines without compromising the sulfur moiety or the strained ring.

Chemical Properties & Handling

PropertySpecification
Compound Name 3-[(4-Fluorophenyl)sulfanyl]azetidine
Functional Class Secondary Amine / Aryl Thioether
Molecular Weight ~183.25 g/mol (Free Base)
Basicity (pKa) ~9.5–10.5 (Estimated for Azetidine NH)
Stability Acid: Stable to weak acids (AcOH). Oxidation: Sensitive to strong oxidants (converts to sulfoxide/sulfone).
Storage Store at 2–8°C under inert atmosphere (Ar/N

). Hygroscopic as HCl salt.

Critical Handling Note: If the starting material is supplied as a Hydrochloride (HCl) salt , it must be neutralized in situ or free-based prior to reaction to ensure nucleophilic attack of the nitrogen on the carbonyl electrophile.

Mechanistic Insight & Pathway

The reaction proceeds via the formation of a carbinolamine intermediate, which dehydrates to an iminium ion.[1] The azetidine nitrogen is sterically less hindered than larger rings (like piperidine) but exhibits unique hybridization effects due to ring strain.

Key Causality:

  • Iminium Formation: The secondary amine attacks the aldehyde/ketone. Acid catalysis (AcOH) aids the elimination of water.

  • Reduction: The hydride donor (STAB) selectively reduces the iminium ion. STAB is less basic and milder than NaBH

    
    , preventing direct reduction of the aldehyde/ketone before imine formation.
    
  • Chemoselectivity: The thioether remains untouched by borohydrides, unlike catalytic hydrogenation methods.

G Start 3-[(4-F-Ph)S]-Azetidine (Secondary Amine) Inter1 Hemiaminal Intermediate Start->Inter1 + Aldehyde Aldehyde Carbonyl (R-CHO / R-COR') Aldehyde->Inter1 Iminium Iminium Ion (C=N+) Inter1->Iminium - H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product Reduction Reagent STAB (H- source) Reagent->Product Hydride Transfer

Figure 1: Mechanistic pathway for the reductive amination of azetidine derivatives.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Recommended for: Aldehydes and reactive ketones. High chemoselectivity.[2]

Reagents:

  • Substrate: 3-[(4-Fluorophenyl)sulfanyl]azetidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv, if using ketone or HCl salt).

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial, dissolve the azetidine substrate (1.0 mmol) in anhydrous DCE (5–10 mL).

    • Note: If using the HCl salt, add Triethylamine (TEA) (1.0 equiv) and stir for 10 mins to liberate the free base.

  • Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol).

    • Optimization: If the carbonyl is a ketone, add Acetic Acid (1.0 mmol) to catalyze iminium formation. Stir for 30–60 minutes at Room Temperature (RT) before adding the reducing agent to ensure equilibrium favors the imine.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild gas evolution may occur. The reaction is typically slightly exothermic.

  • Reaction: Stir at RT under nitrogen.

    • Aldehydes:[1][3][4][5] Complete in 1–4 hours.

    • Ketones: May require 12–24 hours. Monitor via LC-MS (Look for M+H of product; disappearance of imine mass).

  • Quench: Quench by slowly adding saturated aqueous NaHCO

    
      (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude material is often clean enough for initial screening. For high purity, use flash chromatography (DCM/MeOH gradient).

Method B: Sodium Cyanoborohydride (NaCNBH ) – The Alternative

Recommended for: Unreactive ketones or when STAB fails. Requires stricter pH control.

Critical Safety Note: Generates HCN gas if acidified strongly. Use in a well-ventilated fume hood.

  • Preparation: Dissolve azetidine (1.0 mmol) and ketone (1.5 mmol) in Methanol (5 mL).

  • Catalyst: Add Zinc Chloride (ZnCl

    
    )  (1.0 equiv) or Acetic Acid to adjust pH to ~5–6.
    
  • Reduction: Add NaCNBH

    
      (1.2 mmol).
    
  • Reaction: Heat to 40–50°C if necessary. Stir for 16–24 hours.

  • Workup: Quench with 0.1 N NaOH (to keep cyanide trapped as salt), extract with EtOAc.

Optimization & Troubleshooting Guide

The following decision matrix helps troubleshoot low yields or side reactions.

DecisionTree Start Issue: Low Yield / Incomplete Reaction CheckSM Is Starting Material (Azetidine) remaining? Start->CheckSM CheckImine Is Iminium intermediate observed by LCMS? CheckSM->CheckImine Yes ImineYes Imine detected, Product low CheckImine->ImineYes Yes ImineNo No Imine detected CheckImine->ImineNo No Action1 Increase STAB to 2.0 equiv OR Switch to NaCNBH3/MeOH ImineYes->Action1 Action2 Steric Hindrance? Add Lewis Acid (Ti(OiPr)4) OR Heat to 40°C ImineNo->Action2 SideProd Issue: Ring Opening / Side Products Action3 Check pH (Too acidic?) Avoid strong mineral acids. Keep Temp < 50°C SideProd->Action3

Figure 2: Troubleshooting logic for azetidine reductive amination.

Data Summary: Solvent & Reagent Compatibility

ParameterRecommendationRationale
Solvent DCE (Preferred) , THFDCE promotes iminium formation better than THF. MeOH is required for NaCNBH

but reacts with STAB.
Catalyst Acetic Acid Essential for ketones.[4] Avoid strong acids (HCl, TFA) which may open the strained azetidine ring.
Avoid Pd/C + H

CRITICAL: The sulfide (-S-) group will poison Palladium catalysts, halting the reaction.
Avoid Acetone (as solvent) Will react with the amine (N-alkylation with isopropyl). Use only as a reactant.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.[7][8] The Journal of Organic Chemistry, 84(9), 5943–5956. (Establishes the stability and synthesis of the 3-sulfanyl azetidine scaffold). [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Azetidine Ring Opening During Acidic Deprotection Steps

Azetidine Technical Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for azetidine chemistry. This guide is designed to provide in-depth technical assistance t...

Author: BenchChem Technical Support Team. Date: February 2026

Azetidine Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for azetidine chemistry. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are encountering challenges with the stability of the azetidine ring during acidic deprotection steps. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and field-proven insights to help you navigate this common yet critical issue in organic synthesis.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its unique conformational constraints and ability to introduce desirable physicochemical properties into drug candidates.[1][2][3][4][5] However, the inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to ring-opening, particularly under acidic conditions commonly used for the removal of protecting groups like the tert-butoxycarbonyl (Boc) group.[3][6] This guide will provide a comprehensive overview of the factors influencing azetidine ring stability and offer practical strategies to minimize or prevent ring opening during acidic deprotection.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of azetidines during acidic deprotection.

Q1: Why is the azetidine ring prone to opening under acidic conditions?

The susceptibility of the azetidine ring to opening under acidic conditions is primarily due to its significant ring strain.[1][2][3][6][7] This strain, a combination of angle and torsional strain, makes the four-membered ring more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine.[2] Under acidic conditions, the ring nitrogen can be protonated. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack, which can lead to ring cleavage. The exact mechanism can vary, but it often involves an SN2-type pathway.

Q2: What are the most common acidic reagents that cause azetidine ring opening?

Strong acids are typically the culprits in unwanted azetidine ring opening. Trifluoroacetic acid (TFA), a common reagent for Boc deprotection, is frequently implicated in this side reaction.[8][9][10][11] Other strong acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and hydrobromic acid (HBr) can also promote ring cleavage.[12][13] The concentration of the acid, the reaction temperature, and the duration of the reaction all play a significant role in the extent of ring opening.

Q3: How do substituents on the azetidine ring affect its stability?

Substituents can have a profound impact on the stability of the azetidine ring.

  • Electron-withdrawing groups on the nitrogen atom, such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) groups, can stabilize the ring by decreasing the basicity and nucleophilicity of the nitrogen.[6] This reduces the likelihood of protonation, a key step in acid-mediated ring opening.

  • Aryl groups at the 2-position of the ring can influence stability, and Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines has been reported.

  • The nature of N-substituents can significantly impact stability, with N-pyridyl analogues showing greater stability than N-phenyl analogues in some cases due to the lower pKa of the azetidine nitrogen.[1]

Q4: Are there any general guidelines for choosing an appropriate acidic deprotection method?

Yes. The choice of deprotection method should be guided by the overall stability of your molecule and the presence of other acid-sensitive functional groups.

  • Start with milder conditions: It is always advisable to begin with the mildest possible acidic conditions. This could involve using a lower concentration of acid, a weaker acid, or performing the reaction at a lower temperature.

  • Consider alternatives to strong acids: For particularly sensitive substrates, explore alternatives to TFA, such as 4M HCl in dioxane, which is often considered milder.[14] Lewis acids like zinc bromide (ZnBr₂) can also be effective for Boc deprotection under less harsh conditions.[14]

  • Screening is key: It is often necessary to screen a variety of deprotection conditions to find the optimal balance between efficient protecting group removal and minimal ring opening.

Q5: Can the choice of protecting group for the azetidine nitrogen influence the outcome of acidic deprotection?

Absolutely. While Boc is a widely used protecting group, its removal often requires strong acidic conditions that can be detrimental to the azetidine ring.[15] Consider protecting groups that can be cleaved under milder or non-acidic conditions.

  • Carbobenzyloxy (Cbz) group: Removable by hydrogenolysis.[15]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) group: Removable with a mild base like piperidine.[15]

  • Allyloxycarbonyl (Alloc) group: Cleaved by transition metal catalysis.[15]

  • N-Trimethylsilyl (N-TMS) group: Can be removed under very mild hydrolytic conditions.[16]

The choice of an orthogonal protecting group strategy is a powerful tool to avoid harsh acidic deprotection steps altogether.[12][15]

Troubleshooting Guide: Azetidine Ring Opening

This section provides a structured approach to troubleshooting common issues encountered during the acidic deprotection of azetidine-containing compounds.

Problem Potential Cause(s) Recommended Solution(s)
Significant Ring Opening Observed by LCMS/NMR - Acid concentration is too high.- Reaction temperature is too high.- Prolonged reaction time.- Use of a very strong acid (e.g., neat TFA).- Decrease the concentration of the acid.- Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).- Monitor the reaction closely by TLC or LCMS and quench as soon as the starting material is consumed.- Consider using a milder acid (e.g., 4M HCl in dioxane, p-toluenesulfonic acid).[14][17]
Incomplete Deprotection with Milder Acids - The protecting group is too robust for the milder conditions.- Insufficient reaction time or temperature.- Gradually increase the reaction time or temperature while carefully monitoring for ring opening.- Switch to a slightly stronger, yet still controlled, acidic condition.- If possible, reconsider the choice of protecting group in your synthetic route to one that is more labile.[6]
Formation of Multiple Unidentified Byproducts - The tert-butyl cation generated during Boc deprotection may be reacting with other nucleophilic sites on the molecule.[14][15]- Degradation of other acid-sensitive functional groups.[14]- Add a scavenger such as triisopropylsilane (TIS), anisole, or thioanisole to the reaction mixture to trap the tert-butyl cation.[14]- Evaluate the compatibility of all functional groups in your molecule with the chosen acidic conditions.
Low Overall Yield After Workup - Product loss during aqueous workup if the deprotected azetidine is water-soluble.- Decomposition on silica gel during purification.[6]- Perform an extraction with a suitable organic solvent. If the product is highly polar, consider back-extraction from the aqueous layer after basification.- Use a neutral or basic stationary phase for chromatography (e.g., alumina) or treat silica gel with a base like triethylamine before use.

Best Practices and Protocols

To proactively minimize the risk of azetidine ring opening, we recommend adhering to the following best practices and utilizing the detailed protocols provided below.

Workflow for Optimizing Acidic Deprotection

The following diagram illustrates a systematic approach to selecting and optimizing acidic deprotection conditions for azetidine-containing molecules.

Deprotection_Workflow Start Start: N-Protected Azetidine Assess_Sensitivity Assess Substrate Sensitivity (Presence of other acid-labile groups) Start->Assess_Sensitivity Low_Sensitivity Low Sensitivity Assess_Sensitivity->Low_Sensitivity Low High_Sensitivity High Sensitivity Assess_Sensitivity->High_Sensitivity High Mild_Conditions Trial 1: Mild Conditions (e.g., 10-25% TFA in DCM, 0°C) Low_Sensitivity->Mild_Conditions Milder_Alternatives Trial 1: Milder Alternatives (e.g., 4M HCl/Dioxane, ZnBr₂) High_Sensitivity->Milder_Alternatives Monitor_Reaction Monitor Reaction Closely (TLC, LCMS) Mild_Conditions->Monitor_Reaction Milder_Alternatives->Monitor_Reaction Complete_No_Opening Complete Deprotection? No Ring Opening? Monitor_Reaction->Complete_No_Opening Incomplete_or_Opening Incomplete or Ring Opening? Complete_No_Opening->Incomplete_or_Opening No Success Successful Deprotection Complete_No_Opening->Success Yes Optimize Optimize Conditions (Adjust time, temp, concentration) Incomplete_or_Opening->Optimize Failure Persistent Issues Incomplete_or_Opening->Failure Repeated Failure Optimize->Monitor_Reaction Consider_Orthogonal Consider Orthogonal Protecting Group Strategy Failure->Consider_Orthogonal

Caption: A decision-making workflow for acidic deprotection of azetidines.

Experimental Protocols

Here are detailed, step-by-step protocols for common deprotection procedures, designed to minimize azetidine ring opening.

Protocol 1: Mild TFA Deprotection of N-Boc-Azetidine

This protocol is a starting point for substrates with moderate stability.

  • Preparation: Dissolve the N-Boc-azetidine substrate in dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (typically 10-25% v/v) to the stirred solution. The addition should be dropwise to control any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) every 15-30 minutes.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash chromatography on neutral or basified silica gel, or by crystallization.

Protocol 2: Deprotection using HCl in Dioxane

This method is often a milder alternative to TFA.

  • Preparation: Dissolve the N-Boc-azetidine substrate in a minimal amount of a co-solvent like DCM or methanol if it is not soluble in dioxane alone.

  • Reagent Addition: Add a solution of 4M HCl in dioxane (commercially available or freshly prepared) to the substrate at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC or LCMS.

  • Workup: Upon completion, remove the solvent and excess HCl under reduced pressure. The product is often obtained as the hydrochloride salt. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate.

  • Purification: Purify as described in Protocol 1.

The Role of Scavengers in Boc Deprotection

The deprotection of a Boc group generates a reactive tert-butyl cation.[15] This cation can alkylate nucleophilic sites on your desired product, leading to byproducts. This is particularly problematic with electron-rich aromatic rings or other nucleophilic functional groups.

Scavenger_Mechanism Boc_Deprotection Boc Deprotection (Acid) tBu_Cation tert-Butyl Cation (Reactive Intermediate) Boc_Deprotection->tBu_Cation Desired_Product Desired Product (Deprotected Azetidine) tBu_Cation->Desired_Product Alkylation (Undesired) Scavenger Scavenger (e.g., TIS, Anisole) tBu_Cation->Scavenger Trapping (Desired) Byproduct Alkylated Byproduct Desired_Product->Byproduct Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: The role of scavengers in preventing byproduct formation.

To mitigate this, a scavenger is often added to the reaction mixture. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger that reacts with the tert-butyl cation.

  • Anisole or Thioanisole: These electron-rich aromatic compounds can be alkylated by the tert-butyl cation, effectively removing it from the reaction mixture.

Protocol Modification with a Scavenger: When using TFA for deprotection, add 1-5 equivalents of the chosen scavenger to the reaction mixture before adding the acid.

Conclusion

The successful acidic deprotection of azetidine-containing molecules without inducing ring opening is a common challenge that can be overcome with a systematic and informed approach. By understanding the inherent reactivity of the strained azetidine ring and the factors that influence its stability, researchers can make strategic choices regarding protecting groups, deprotection reagents, and reaction conditions. The key to success lies in careful optimization, starting with the mildest possible conditions and methodically adjusting parameters while closely monitoring the reaction. The use of scavengers and alternative deprotection strategies for particularly sensitive substrates further expands the synthetic chemist's toolkit. This guide provides a foundation for troubleshooting and developing robust protocols to preserve the integrity of the valuable azetidine scaffold in your synthetic endeavors.

References

  • Butler, C. R., Popiolek, M., McAllister, L. A., LaChapelle, E. A., Kramer, M., Beck, E. M., Mente, S., Brodney, M. A., Brown, M., Gilbert, A., Helal, C., & Ogilvie, K. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1765–1771. [Link]

  • Ghorai, M. K., & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]

  • Kar, A., & Gautam, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3323–3341. [Link]

  • Coldham, I., & Watson, D. W. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 158–161. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Barrow, A. S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Barrow, A. S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Vasile, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Sun, Z., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2095. [Link]

  • Bull, J. A., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9945–9948. [Link]

  • Wessjohann, L. A., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 8(11), 2491–2504. [Link]

  • ChemRxiv. (n.d.). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Acadechem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]

  • Elsevier. (n.d.). Azetidine Synthesis - 1st Edition. Elsevier. [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. [Link]

  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • ACS Publications. (2020, October 14). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

Sources

Optimization

Resolving solubility issues of 3-[(4-Fluorophenyl)sulfanyl]azetidine in aqueous buffers

Technical Support Center: 3-[(4-Fluorophenyl)sulfanyl]azetidine Solubility Welcome to the technical support guide for resolving solubility challenges with 3-[(4-Fluorophenyl)sulfanyl]azetidine. This resource is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(4-Fluorophenyl)sulfanyl]azetidine Solubility

Welcome to the technical support guide for resolving solubility challenges with 3-[(4-Fluorophenyl)sulfanyl]azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered when preparing aqueous buffer solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-[(4-Fluorophenyl)sulfanyl]azetidine in my standard phosphate-buffered saline (PBS). What are the primary reasons for its poor aqueous solubility?

A1: The solubility issues you're observing stem from the compound's inherent physicochemical properties. While specific experimental data for 3-[(4-Fluorophenyl)sulfanyl]azetidine is not extensively published, we can infer its characteristics from its structure:

  • Azetidine Ring: The azetidine moiety contains a secondary amine. This group is weakly basic, with the parent azetidine molecule having a pKa of 11.29 for its conjugate acid.[1] This suggests that the nitrogen atom can be protonated, which is a key factor we can leverage to improve solubility.

  • Fluorophenylsulfanyl Group: This portion of the molecule is non-polar and hydrophobic. The fluorophenyl group, in particular, contributes to the compound's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents). This hydrophobicity is the primary driver of its poor solubility in aqueous buffers.

In essence, you are trying to dissolve a predominantly hydrophobic molecule in a polar solvent (water), leading to unfavorable interactions and low solubility. The incorporation of azetidine into molecular scaffolds has been shown in medicinal chemistry to sometimes improve properties like solubility, but the effect is highly dependent on the rest of the molecule's structure.[2][3]

Q2: What is the first and most straightforward troubleshooting step I should take?

A2: The most direct approach is to modify the pH of your buffer.[4] Since 3-[(4-Fluorophenyl)sulfanyl]azetidine is a weak base, decreasing the pH of the solution will lead to the protonation of the azetidine nitrogen. This creates a positively charged species, which will have significantly improved solubility in polar solvents like water due to favorable ion-dipole interactions.[5]

For ionic compounds with basic anions or cationic conjugate acids, solubility generally increases as the pH is adjusted away from the compound's pI (isoelectric point) and towards a state of greater ionization.[6]

Q3: What pH range should I target, and are there recommended buffers?

A3: A good starting point is to prepare a buffer with a pH at least 2 units below the pKa of the azetidine's conjugate acid. Given the pKa of azetidine's conjugate acid is ~11.29, a pH in the acidic to neutral range should be effective.[1]

Recommended Buffers for pH Adjustment:

Buffer SystempH RangeComments
Citrate Buffer 3.0 - 6.2Excellent choice for initial acidic pH trials.
Acetate Buffer 3.6 - 5.6Another common and effective acidic buffer.[7]
Phosphate Buffer 5.8 - 8.0Useful for near-neutral conditions. Be aware of potential precipitation with divalent cations.

It is crucial to prepare and calibrate buffers accurately, as even small pH deviations can impact reproducibility.[8][9]

Troubleshooting Workflow: A Step-by-Step Guide

If pH adjustment alone is insufficient or not suitable for your experimental system, consider the following systematic approach.

Solubility_Troubleshooting start Start: Solubility Issue with 3-[(4-Fluorophenyl)sulfanyl]azetidine ph_adjust Step 1: pH Adjustment (Target pH 4-6) start->ph_adjust ph_success Solubility Achieved? ph_adjust->ph_success cosolvent Step 2: Introduce Co-solvents (e.g., DMSO, Ethanol, PEG 400) ph_success->cosolvent No end_success End: Solution Prepared ph_success->end_success Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success cyclodextrin Step 3: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cyclodextrin_success Solubility Achieved? cyclodextrin->cyclodextrin_success surfactant Step 4: Add Surfactants (e.g., Tween® 80, Polysorbate 20) cyclodextrin_success->surfactant No cyclodextrin_success->end_success Yes surfactant_success Solubility Achieved? surfactant->surfactant_success surfactant_success->end_success Yes end_fail End: Consult Formulation Specialist surfactant_success->end_fail No

Caption: A systematic workflow for troubleshooting solubility issues.

In-Depth Troubleshooting Guides

Issue 1: The required pH is incompatible with my experiment, or solubility is still poor after pH adjustment.

Solution: Utilize Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for dissolving lipophilic compounds like 3-[(4-Fluorophenyl)sulfanyl]azetidine.

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationKey Considerations
DMSO 1-5% (v/v)Potent solvent, but can have biological effects. Ensure it's compatible with your assay.
Ethanol 5-10% (v/v)Less potent than DMSO but often better tolerated in biological systems.
Propylene Glycol (PG) 5-20% (v/v)A common excipient in pharmaceutical formulations.[11]
Polyethylene Glycol 400 (PEG 400) 10-30% (v/v)Can significantly increase solubility; viscosity increases at higher concentrations.

Protocol: Preparing a Solution with a Co-solvent

  • Prepare Stock Solution: Dissolve the 3-[(4-Fluorophenyl)sulfanyl]azetidine in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock.

  • Dilution: Slowly add the aqueous buffer (at your desired pH) to the co-solvent stock solution while vortexing. Crucially, do not add the co-solvent stock to the buffer, as this can cause the compound to precipitate out of solution immediately.

  • Final Concentration: Ensure the final concentration of the co-solvent does not exceed a level that would interfere with your downstream application.

It is important to note that hydrophilic co-solvents may be released quickly from formulations like self-emulsifying drug delivery systems (SEDDS) upon dilution in aqueous media, which can limit their solubilizing effect in the final mixture.[12]

Issue 2: My compound precipitates over time, even with pH adjustment and co-solvents.

Solution: Employ Cyclodextrins for Complexation

This issue often points to the difference between kinetic and thermodynamic solubility.[13][14] You may be creating a supersaturated, thermodynamically unstable solution. Cyclodextrins can help by forming stable, water-soluble inclusion complexes with the hydrophobic part of your molecule.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] The hydrophobic (fluorophenylsulfanyl) portion of your compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thus increasing the overall solubility of the complex.[17][18]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[18][19]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can be very effective for cationic (protonated) drugs.

Protocol: Solubility Enhancement with HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 40% w/v). Gentle heating may be required.

  • Add Compound: Add the solid 3-[(4-Fluorophenyl)sulfanyl]azetidine directly to the HP-β-CD solution.

  • Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for complex formation.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound.

Cyclodextrin_Complexation cluster_0 Insoluble Compound cluster_1 Solubilization via Complexation Compound 3-[(4-Fluorophenyl)sulfanyl]azetidine (Hydrophobic) Water Aqueous Buffer Compound->Water Poor Interaction Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Compound->Cyclodextrin:f1 Encapsulation Complex Soluble Inclusion Complex Hydrophobic Guest Cyclodextrin->Complex:f0

Caption: Mechanism of cyclodextrin-mediated solubilization.

Issue 3: High concentrations of the compound are needed, and the previous methods are insufficient.

Solution: Use Surfactants to Form Micelles

Surfactants, or surface-active agents, can increase the solubility of poorly soluble compounds by forming micelles.[20][21] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures where the hydrophobic tails form an inner core and the hydrophilic heads face the aqueous environment.[22] The hydrophobic 3-[(4-Fluorophenyl)sulfanyl]azetidine can partition into this hydrophobic core, effectively being solubilized within the micelle.[23]

Common Non-ionic Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

Protocol: Micellar Solubilization

  • Prepare Surfactant Solution: Prepare a solution of the surfactant (e.g., 1-5% Tween® 80) in your desired buffer. Ensure the concentration is above the CMC.

  • Dissolve Compound: Add the 3-[(4-Fluorophenyl)sulfanyl]azetidine to the surfactant solution.

  • Mix Thoroughly: Use a vortex mixer or sonicator to aid in the dissolution and micelle formation. The solution may appear slightly hazy, which is normal for micellar solutions.

  • Equilibrate: Allow the solution to equilibrate for at least one hour.

References

  • Vertex AI Search.
  • WuXi AppTec DMPK. (2024, March 15).
  • Pop, C. E., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Kumar, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Sravani, B., et al. (2012, November 11). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Research and Reviews.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • European Medicines Agency (EMA). (2017, October 9). Cyclodextrins used as excipients.
  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • MDPI. (2025, July 20).
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Wikipedia. (n.d.). Cosolvent.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Journal of Chemical and Pharmaceutical Research. (2024, December 19).
  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • PubMed. (2012, October 9).
  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • World Pharma Today. (2025, October 18).
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Pharmaguideline. (n.d.).
  • Calbiochem. (2014, September 11). Buffers. A Guide for the Preparation and Use of Buffers in Biological Systems.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Shimadzu. (n.d.). Preparing Buffer Solutions.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
  • Shimadzu (Europe). (n.d.). Preparing Buffer Solutions.
  • PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • SciSpace. (n.d.). Emulsion forming drug delivery system for lipophilic drugs.
  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
  • ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF.
  • Khan Academy. (n.d.). pH and solubility (video).
  • Chad's Prep. (2022, February 25). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 3-(4-Fluoro-phenoxymethyl)-azetidine.
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)azetidine hydrochloride AldrichCPR.
  • PubMed. (2026, January 6).
  • Wikipedia. (n.d.). Azetidine.
  • Medwin Publishers. (2023, June 9).
  • PubChemLite. (n.d.). 3-(4-fluorophenyl)azetidine hydrochloride (C9H10FN).
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • AK Scientific, Inc. (n.d.). 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride.
  • Fluorochem. (n.d.). 3-(4-FLUOROPHENYL)AZETIDINE.
  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7).

Sources

Reference Data & Comparative Studies

Validation

Validating the Metabolic Blockade Effect of Para-Fluorine Substitution: A Comparative Guide for Drug Development

In the intricate process of drug discovery and development, optimizing a candidate molecule's metabolic stability is a paramount objective. A compound that is rapidly metabolized can suffer from poor pharmacokinetic prop...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, optimizing a candidate molecule's metabolic stability is a paramount objective. A compound that is rapidly metabolized can suffer from poor pharmacokinetic properties, leading to a short duration of action and the potential for toxic metabolite formation. One of the most effective and widely employed strategies to enhance metabolic stability is the introduction of fluorine atoms at metabolically vulnerable positions. This guide provides an in-depth comparison of the para-fluorine substitution strategy, supported by experimental data and detailed validation protocols, for researchers, scientists, and drug development professionals.

The Rationale for Metabolic Blockade: Taming the P450 Enzymes

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450 (CYP) plays a crucial role in the biotransformation of xenobiotics.[1][2][3] These enzymes often introduce polar groups into drug molecules, facilitating their excretion.[4] However, this metabolic process can also be a liability, leading to rapid clearance of the drug from the body and reducing its therapeutic efficacy. The goal of metabolic blockade is to strategically modify a drug candidate's structure to hinder its recognition and breakdown by metabolic enzymes, thereby improving its pharmacokinetic profile.[5][6]

The introduction of a fluorine atom, particularly at a para-position on an aromatic ring, is a powerful tactic to thwart CYP-mediated oxidation.[7][8][9] The underlying principle lies in the exceptional strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[8][9] This high bond dissociation energy makes the C-F bond significantly more resistant to the oxidative mechanisms employed by CYP enzymes.[7][10]

Para-Fluorine Substitution vs. Other Metabolic Blockade Strategies

While para-fluorine substitution is a cornerstone of modern medicinal chemistry, it is essential to understand its advantages and disadvantages in comparison to other metabolic stabilization techniques.

StrategyMechanismAdvantagesDisadvantages
Para-Fluorine Substitution High C-F bond strength prevents CYP-mediated oxidation.[7][8]High efficacy in blocking metabolism at specific sites; minimal steric impact.[11]Can alter electronic properties (pKa); potential for formation of reactive metabolites through alternative pathways.[10][12]
Deuteration (Kinetic Isotope Effect) The heavier C-D bond is broken more slowly by enzymes than the C-H bond.Does not significantly alter steric or electronic properties.The effect on metabolic stability can be modest and unpredictable.
Other Halogen Substitution (Cl, Br) Steric hindrance and electronic effects can reduce enzyme binding and reactivity.Can provide a larger steric shield than fluorine.Larger halogens significantly increase lipophilicity and can introduce new metabolic liabilities or toxicities.
Introduction of Steric Hindrance Bulky groups near the metabolic "soft spot" physically block enzyme access.Can be highly effective in preventing metabolism.May negatively impact binding affinity to the therapeutic target; can significantly alter physicochemical properties.

Visualizing the Metabolic Blockade

cluster_0 Metabolic Pathway of a Non-Fluorinated Aromatic Compound cluster_1 Metabolic Blockade by Para-Fluorine Substitution Parent_H Parent Compound (with C-H bond) CYP450 Cytochrome P450 (e.g., CYP3A4) Parent_H->CYP450 Metabolic 'Soft Spot' Metabolite_OH Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite_OH Oxidation Parent_F Para-Fluorinated Analog (with C-F bond) CYP450_blocked Cytochrome P450 (e.g., CYP3A4) Parent_F->CYP450_blocked Resistant C-F Bond No_Metabolism Reduced/Blocked Metabolism (Increased Half-Life) CYP450_blocked->No_Metabolism Inhibited Oxidation

Caption: Mechanism of metabolic blockade by para-fluorine substitution.

Experimental Validation of the Metabolic Blockade Effect

A rigorous and systematic experimental approach is crucial to validate the intended metabolic blockade and to compare the stability of fluorinated analogs with their non-fluorinated counterparts.

In Vitro Metabolic Stability Assay

This assay is the first line of investigation to assess the intrinsic clearance of a compound.[2][13] It measures the rate of disappearance of the parent compound when incubated with liver fractions.[14]

Experimental Workflow:

cluster_workflow In Vitro Metabolic Stability Workflow Start Start: Test Compounds (Fluorinated vs. Non-Fluorinated) Incubation Incubation with Liver Microsomes/Hepatocytes + NADPH (Cofactor) Start->Incubation Sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Reaction Quenching (e.g., Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis: - Parent Compound Disappearance - Calculate Half-Life (t½) - Calculate Intrinsic Clearance (CLint) Analysis->Data End End: Comparative Stability Data Data->End

Caption: Workflow for in vitro metabolic stability assessment.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and positive controls (compounds with known metabolic fates) in a suitable solvent (e.g., DMSO).

    • Thaw cryopreserved human liver microsomes (HLMs) or hepatocytes on ice.[15][16]

    • Prepare a NADPH regenerating system to ensure sustained enzyme activity.[1]

  • Incubation:

    • In a 96-well plate, combine the liver microsomes or hepatocytes, phosphate buffer, and the test compound. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution, typically cold acetonitrile. This also serves to precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[17][18][19]

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining against time.

    • From the slope of the linear regression of the natural log of the percentage remaining versus time, calculate the in vitro half-life (t½).

    • Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration in the incubation.

Comparative Data Example:

CompoundSubstitution at Para-PositionIn Vitro Half-Life (t½) in HLMs (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound -H1546.2
Fluorinated Analog -F> 60< 11.5
Positive Control (High Clearance) -5138.6
Negative Control (Low Clearance) -> 60< 11.5
Metabolite Identification Studies

Identifying the metabolites formed is crucial to confirm that the intended metabolic pathway has been blocked and to ensure that no new, potentially toxic metabolites are generated.[17][20]

Protocol:

  • Incubation: Perform a larger scale incubation of the test compounds with liver microsomes or hepatocytes for a longer duration to allow for metabolite formation.

  • Sample Preparation: After quenching the reaction, concentrate the sample to increase the detectability of low-level metabolites.

  • LC-MS/MS Analysis: Utilize high-resolution mass spectrometry to detect and tentatively identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[17][21]

  • Data Analysis: Compare the metabolite profiles of the fluorinated and non-fluorinated compounds. The absence of the hydroxylated metabolite at the para-position for the fluorinated analog provides direct evidence of the metabolic blockade.

In Vivo Pharmacokinetic Studies

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to confirm the metabolic blockade and to understand the overall impact on the compound's pharmacokinetic profile.

Key Parameters to Compare:

Pharmacokinetic ParameterDefinitionExpected Outcome for Fluorinated Analog
Half-Life (t½) Time required for the drug concentration in the plasma to decrease by half.Increased
Clearance (CL) The volume of plasma cleared of the drug per unit time.Decreased
Area Under the Curve (AUC) A measure of total drug exposure over time.Increased
Oral Bioavailability (%F) The fraction of an orally administered dose that reaches systemic circulation.Potentially Increased

Potential Liabilities of Fluorine Substitution

Despite its advantages, the introduction of fluorine is not without potential drawbacks. In some cases, oxidative defluorination can occur, leading to the release of fluoride ions and the formation of reactive quinone-like metabolites.[10] Therefore, comprehensive metabolic and safety assessments are always necessary. Additionally, fluorine substitution can alter the acidity or basicity (pKa) of nearby functional groups, which may impact target binding or off-target activities.[7]

Conclusion

The strategic incorporation of a fluorine atom at a metabolically labile para-position is a robust and well-validated strategy to enhance the metabolic stability of drug candidates. This approach, grounded in the fundamental principles of bond strength, can significantly improve a compound's pharmacokinetic profile, leading to a longer half-life and increased drug exposure. However, this chemical modification must be accompanied by rigorous experimental validation, including in vitro metabolic stability assays, metabolite identification studies, and in vivo pharmacokinetic assessments, to confirm the intended metabolic blockade and to ensure the overall safety and efficacy of the drug candidate. By following the principles and protocols outlined in this guide, researchers can effectively leverage the power of fluorine to design more durable and effective medicines.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Cui, L., Lu, H., & Jia, W. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 450, 125-135. [Link]

  • Scribd. (n.d.). LC-MS/MS in Metabolite Analysis. [Link]

  • Meanwell, N. A. (2015). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs – metabolism mediated release of fluorine. Hypha Discovery Blogs. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Arome Science. (2025, May 31). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?[Link]

  • The Baran Group, The Scripps Research Institute. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]

  • Zhou, Y., & Li, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • The Education Group - MIT. (n.d.). Redox chemistry and hydrogen bonding in drug design. [Link]

  • Bentham Science. (2021, May 31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]

  • ResearchGate. (2022, July 26). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]

  • ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ACS Chemical Toxicology. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • ResearchGate. (n.d.). Scheme 54. CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride. [Link]

  • Bhattarai, P., Trombley, T. J., & Altman, R. A. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 67(1), 1-21. [Link]

  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Journal of Pharmacological and Toxicological Methods. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. [Link]

  • Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

  • ResearchGate. (2025, August 6). 1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. [Link]

  • National Institutes of Health. (2018, April 12). Drug metabolism in drug discovery and development. [Link]

  • Kuhn, M. (n.d.). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-Gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. [Link]

  • Royal Society of Chemistry. (n.d.). Metabolism-guided drug design. [Link]

  • News-Medical.net. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2012, July 10). Evolution of drug metabolism and pharmacokinetics in drug discovery and development. [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

Sources

Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to IR Spectroscopy of Azetidine Thioethers

For Immediate Release In the landscape of modern drug discovery and materials science, the nuanced structural characterization of novel heterocyclic compounds is paramount. Among these, molecules incorporating both the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and materials science, the nuanced structural characterization of novel heterocyclic compounds is paramount. Among these, molecules incorporating both the strained azetidine ring and a flexible thioether linkage present a unique analytical challenge. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the characteristic infrared (IR) spectroscopy bands for azetidine thioethers, grounded in fundamental principles and supported by experimental insights.

Introduction: The Structural Significance of Azetidine Thioethers

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in medicinal chemistry.[1][2] Their inherent ring strain can confer favorable pharmacokinetic properties and provide rigid scaffolds for precise ligand-protein interactions.[3][4] Thioethers, characterized by a C-S-C linkage, are also integral to numerous biologically active molecules and materials, offering metabolic stability and unique electronic properties. The combination of these two functionalities in a single molecule, the azetidine thioether, creates a compelling scaffold for novel therapeutic agents and advanced materials.

A thorough understanding of their vibrational characteristics through IR spectroscopy is a critical first step in their synthesis, characterization, and quality control. This guide will deconstruct the expected IR spectral features, enabling researchers to confidently identify and differentiate these compounds.

The Vibrational Landscape: A Tale of Two Moieties

The IR spectrum of an azetidine thioether is a composite of the vibrational modes of the azetidine ring, the thioether linkage, and any other functional groups present. Understanding the characteristic absorptions of each component is essential for accurate spectral interpretation.

The Azetidine Ring: A Signature of Strain

The four-membered azetidine ring exhibits distinct vibrational modes influenced by its inherent ring strain.[3] Key characteristic bands include:

  • N-H Stretch (for N-unsubstituted or N-monosubstituted azetidines): A medium to weak absorption is typically observed in the region of 3350-3250 cm⁻¹ .[5][6] The broadness of this peak is dependent on the degree of hydrogen bonding.[7] In dilute, non-polar solvents, a sharper peak is expected.

  • C-H Stretch (Aliphatic): The stretching vibrations of the C-H bonds on the azetidine ring appear in the 3000-2850 cm⁻¹ region, consistent with other saturated aliphatic systems.[8][9]

  • C-N Stretch: This is a crucial, though often complex, region. The C-N stretching vibration in azetidines is typically found in the 1250-1100 cm⁻¹ range. The exact position can be influenced by substitution and ring strain. Some studies have noted a C-N stretch in azetidine derivatives around 1242 cm⁻¹.[5]

  • Ring Vibrations (Breathing/Deformation): The "fingerprint" region (below 1500 cm⁻¹) will contain a series of complex absorptions corresponding to the scissoring, wagging, and twisting of the CH₂ groups and the overall ring breathing modes.[10]

The Thioether Linkage: A Subtle Contributor

The thioether (C-S-C) linkage generally gives rise to weaker and more variable IR absorptions compared to carbonyl or hydroxyl groups, making its identification sometimes challenging.

  • C-S Stretch: The C-S stretching vibration is the most characteristic band for a thioether. However, its position can vary significantly, typically appearing as a weak to medium absorption in the broad range of 800-600 cm⁻¹ .[11][12] The variability is due to coupling with other vibrations and the influence of adjacent functional groups.

  • CH₂-S Vibrations: Methylene groups adjacent to the sulfur atom will have their own characteristic bending (scissoring) and wagging vibrations, often found in the 1450-1200 cm⁻¹ region. These can sometimes overlap with other absorptions.

Comparative Analysis: The Spectrum of an Azetidine Thioether

By combining the characteristic bands of both moieties, we can predict the key features to look for in the IR spectrum of a hypothetical azetidine thioether.

Vibrational Mode Azetidine Thioether Expected in Azetidine Thioether Comments
N-H Stretch 3350-3250 cm⁻¹ (if present)N/A3350-3250 cm⁻¹Will be absent in N-disubstituted azetidines.
C-H Stretch (Aliphatic) 3000-2850 cm⁻¹3000-2850 cm⁻¹3000-2850 cm⁻¹A strong, complex set of bands is expected.
C-N Stretch 1250-1100 cm⁻¹N/A1250-1100 cm⁻¹A key diagnostic band for the azetidine ring.
C-S Stretch N/A800-600 cm⁻¹800-600 cm⁻¹Often weak and may be difficult to assign definitively.
Fingerprint Region Complex bands < 1500 cm⁻¹Bands < 1500 cm⁻¹Complex bands < 1500 cm⁻¹Useful for confirmation by comparison with a reference spectrum.

Key Differentiating Features:

  • Presence of both C-N and C-S stretching bands: The simultaneous observation of a band in the 1250-1100 cm⁻¹ region (C-N) and a weaker band in the 800-600 cm⁻¹ region (C-S) is strong evidence for the presence of an azetidine thioether structure.

  • Absence of other strong characteristic bands: For a simple azetidine thioether, the absence of strong absorptions for C=O (around 1700 cm⁻¹)[13], O-H (broad, around 3300 cm⁻¹)[14], or C=C (around 1650 cm⁻¹)[9] helps to confirm the structure.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for an azetidine thioether, the following experimental workflow is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_reporting Reporting start Start sample_prep Prepare Sample (Neat liquid, KBr pellet, or solution) start->sample_prep acquire_bkg Acquire Background Spectrum sample_prep->acquire_bkg Transfer to Spectrometer acquire_sample Acquire Sample Spectrum acquire_bkg->acquire_sample process_data Process Data (Baseline correction, smoothing) acquire_sample->process_data analyze Analyze Spectrum & Assign Bands process_data->analyze report Report Findings analyze->report

Figure 1. A generalized workflow for obtaining and analyzing an IR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • For liquids: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

    • For solids: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

    • For solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂). Note that the solvent will have its own absorption bands.

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Collection:

    • Acquire a background spectrum of the empty sample compartment (for neat liquids) or the pure solvent/KBr pellet. This is crucial for accurate data.

  • Sample Analysis:

    • Place the prepared sample in the spectrometer and acquire the IR spectrum.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and smoothing as necessary to improve the quality of the spectrum.

  • Spectral Interpretation:

    • Identify and label the key absorption bands, comparing their positions and intensities to the expected values for azetidine and thioether functional groups as outlined in this guide.

Conclusion: A Powerful Tool for Structural Elucidation

Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural characterization of azetidine thioethers. By understanding the distinct vibrational signatures of the strained azetidine ring and the subtle thioether linkage, researchers can confidently identify these valuable compounds. A systematic approach to spectral acquisition and interpretation, as detailed in this guide, is essential for ensuring the scientific integrity of the characterization process. The comparative data presented herein provides a foundational reference for scientists and developers working at the forefront of heterocyclic chemistry.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-241.
  • Hameed, A., et al. (2017). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Request PDF.
  • Muthanna Journal of Pure Science. (2020).
  • Parmar, D., et al. (2021). Azetidine Synthesis.
  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 18, 299-305.
  • Rao, C. N. R., et al. (1964). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 42(1), 36-43.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Wade, L. G., & Simek, J. W. (2016). Organic Chemistry (9th ed.). Pearson.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) IR Spectrum.
  • Nyquist, R. A., & Potts, W. J. (1959). The C-S Stretching Frequency in Thiol Acids and Esters. Applied Spectroscopy, 13(4), 114-116.
  • Yoda, H., et al. (2011). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1099244.
  • Anderson, K. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26655–26661.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The NH stretching vibrations in concentration-dependent IR spectra of 1–4 in CH2Cl2.
  • Chemistry Stack Exchange. (2019, March 30).
  • ResearchGate. (n.d.).
  • Baumann, W. J., & Ulshöfer, H. W. (1968). Characteristic absorption bands and frequency shifts in the infrared spectra of naturally-occurring long-chain ethers, esters and ether esters of glycerol and various diols. Chemistry and Physics of Lipids, 2(1), 114-128.
  • PubMed. (2010, February 15).
  • Google Patents. (n.d.).
  • MDPI. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Optica Publishing Group. (n.d.). The C-S Stretching Frequency in Thiol Acids and Esters.
  • RSC Publishing. (n.d.). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine.
  • Semantic Scholar. (n.d.). The C=S stretching frequency and the “−N−C=S bands” in the infrared.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Indian Academy of Sciences. (n.d.).
  • PubMed. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-[(4-Fluorophenyl)sulfanyl]azetidine

Executive Summary & Immediate Action 3-[(4-Fluorophenyl)sulfanyl]azetidine is a functionalized heterocyclic building block containing a strained azetidine ring, a thioether linkage, and a fluorinated aromatic system. Due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

3-[(4-Fluorophenyl)sulfanyl]azetidine is a functionalized heterocyclic building block containing a strained azetidine ring, a thioether linkage, and a fluorinated aromatic system. Due to the combination of the reactive azetidine nitrogen (potential basicity/nucleophilicity) and the oxidizable sulfur atom, this compound requires strict segregation from strong oxidizers and acids during disposal.

Immediate Spill Response (Quick Reference):

  • Isolate: Evacuate the immediate area if dust/aerosols are present.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a NIOSH N95 or P100 respirator if handling powder outside a fume hood.

  • Neutralize: Do not use water or oxidizers. Absorb liquids with vermiculite or sand.[1][2]

  • Disposal: Collect in a dedicated solid waste container labeled "Hazardous Waste - Toxic/Irritant."

Chemical Profile & Hazard Assessment

To ensure safe disposal, one must understand the chemical's reactivity profile. This compound is not a generic organic waste; its functional groups dictate specific handling protocols.

FeatureChemical MoietyDisposal Hazard / Reactivity
Core Structure Azetidine Ring High Strain/Basicity: The 4-membered nitrogen ring is strained and basic. It can react exothermically with strong acids or electrophiles. Potential for ring-opening polymerization.
Linker Sulfanyl (Thioether) Oxidation Risk: The sulfur atom is susceptible to oxidation by peroxides, nitric acid, or bleach, potentially generating heat or SOx gases. Do not mix with oxidizers.
Substituent 4-Fluorophenyl Halogenated Waste: The presence of fluorine requires the waste to be treated as "Halogenated Organic." Incineration must occur in a facility with flue gas scrubbing to capture Hydrogen Fluoride (HF).
Physical State Likely Solid or Viscous OilIf solid, dust explosion hazard is low but possible. If oil, it may adhere to glass/plastic, requiring solvent rinsing.
Waste Stream Classification

Proper classification prevents regulatory violations (RCRA) and dangerous reactions in waste drums.

  • RCRA Status: Not explicitly listed (P or U list). However, it must be characterized as Hazardous Waste based on toxicity and reactivity characteristics.

  • EPA Waste Code (Suggested):

    • D001 (Ignitable) - If in flammable solvent.

    • D002 (Corrosive) - If the free base pH > 12.5 (unlikely but possible).

    • General Classification: "Non-regulated Organic Solid/Liquid" (unless characteristic), but best practice is "Hazardous Waste - Toxic, Irritant, Halogenated."

Segregation Logic (Critical)

}

Figure 1: Decision logic for segregating 3-[(4-Fluorophenyl)sulfanyl]azetidine waste streams. Note the critical prohibition against oxidizers due to the sulfur moiety.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid/Oil (Expired or Surplus)

Objective: Safe containment for high-temperature incineration.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid. Avoid metal containers if the compound is in free-base form (potential corrosion).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-[(4-Fluorophenyl)sulfanyl]azetidine, 95%."

    • Hazards: Check "Toxic," "Irritant."[1][3] Add "Halogenated" if your facility tracks halogens separately.

  • Transfer:

    • Place the primary container (vial) directly into the waste jar if small (<5g).

    • If loose powder, transfer using a disposable spatula. Do not generate dust. [1][3][4]

  • Secondary Containment: Place the sealed waste jar into a secondary bin/tray until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Objective: Prevent cross-reactivity in solvent waste drums.

  • Quenching (If reactive reagents present): Ensure any unreacted reagents (e.g., coupling agents, bases) are quenched before adding to the waste stream.

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in DCM or Chloroform, pour into the "Halogenated Waste" carboy. The fluorine on the phenyl ring aligns with this stream.

    • Non-Halogenated Stream: If dissolved in Methanol or Ethyl Acetate, check facility rules. Some incinerators allow small amounts of F-compounds in non-halogenated streams; others strictly forbid it. Default to "Halogenated Waste" if unsure to prevent scrubber damage at the disposal facility.

  • pH Check: Ensure the solution is pH 5–9. If the azetidine makes the solution basic, neutralize with dilute acetic acid or HCl (carefully!) before disposal to prevent drum corrosion.

Scenario C: Contaminated Glassware & Sharps

Objective: Protect custodial and EHS staff from sharps injuries and chemical exposure.

  • Rinsing: Triple-rinse glassware with a solvent (e.g., acetone) capable of dissolving the compound. Collect the rinsate as Liquid Waste (Scenario B).

  • Defacing: Deface the label on the empty original container.

  • Disposal:

    • Rinsed Glassware: Glass disposal box.

    • Syringes/Needles: Hard-walled sharps container (Biohazard/Chemical Sharps). Do not recap needles.

Spill Response Workflow

In the event of a spill outside a fume hood:


}

Figure 2: Workflow for managing a minor laboratory spill of 3-[(4-Fluorophenyl)sulfanyl]azetidine.

Regulatory & Compliance Notes
  • EPA (USA): Under 40 CFR 261, this material is a "Characteristic Waste" if it exhibits ignitability, corrosivity, or reactivity. Even if not characteristic, the "Generator Knowledge" clause implies it should be managed as toxic due to the azetidine and fluorinated aryl moieties.

  • Incineration Requirements: The presence of the Fluorine atom means this waste must be sent to a facility capable of handling halogenated organics (to scrub HF gas). Do not landfill.[5]

  • Transport: If shipping waste off-site, ensure the manifest lists "Waste Toxic Solids, Organic, N.O.S. (Contains Azetidine derivative)."[6][7][8][9][10]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]

  • PubChem. (n.d.). Compound Summary: Azetidine Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling 3-[(4-Fluorophenyl)sulfanyl]azetidine

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3-[(4-Fluorophenyl)sulfanyl]azetidine Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Medicinal Chemists, Process S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3-[(4-Fluorophenyl)sulfanyl]azetidine Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers

Executive Safety Summary & Hazard Profiling

Compound Identity:

  • Chemical Name: 3-[(4-Fluorophenyl)sulfanyl]azetidine

  • CAS Number: 1203796-58-0 (Free base) / 1203681-55-3 (HCl salt)

  • Molecular Formula: C

    
    H
    
    
    
    FNS[1][2]
  • Functional Motifs: Azetidine Ring (Strained Amine), Thioether (Sulfide), Fluorinated Aryl.

Risk Assessment (The "Why" Behind the Protocol): Handling this compound requires a distinct safety strategy due to the convergence of three chemical properties:

  • Ring Strain (Azetidine): Like their three-membered cousins (aziridines), azetidines possess significant ring strain (~26 kcal/mol). While kinetically more stable, they remain susceptible to nucleophilic attack and ring-opening, posing potential alkylation risks to biological substrates (DNA/Proteins). Treat as a potential sensitizer and mutagen.

  • Thioether (Sulfide) Moiety: Organic sulfides are notorious for low odor thresholds ("stench" compounds). Even trace release can trigger facility-wide evacuations or nausea. Furthermore, sulfides can be metabolized to sulfoxides/sulfones, altering toxicity profiles.

  • Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF), requiring specific firefighting and first-aid contingencies.

GHS Classification (Conservative Aggregate):

  • Skin/Eye Irritation: Category 2/2A (Potential Corrosive Cat 1B for free base).

  • Acute Toxicity: Category 4 (Oral/Dermal).[3]

  • Sensitization: Treat as Potential Skin Sensitizer.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the operational scale. This is a self-validating system : if the scale increases, the protection must escalate.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Trace Handling (<10 mg)(e.g., weighing for assay)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Safety Glasses with side shieldsLab Coat (Cotton/Poly blend)Fume Hood Only (Sash at 18")
Preparative Scale (10 mg - 5 g)(e.g., synthesis, purification)Laminate / Nitrile (Ansell Barrier® or Silver Shield® under Nitrile)Chemical Goggles (Indirect vented)Lab Coat + Apron (Tyvek® sleeves recommended)Fume Hood (Face velocity >100 fpm)
Spill Cleanup / Emergency (Any quantity outside containment)Double Laminate or Butyl RubberFull Face Respirator (Bonded Goggles + Shield)Tyvek® Coverall (Taped seams)P100 + OV/AG Cartridge (Organic Vapor / Acid Gas)
Technical Justification for Glove Selection:
  • Why Laminate? Azetidines are small, nitrogenous heterocycles that can permeate standard nitrile rubber over time. Thioethers are lipophilic. A laminate inner liner (e.g., Silver Shield) provides a broad-spectrum permeation barrier that nitrile alone cannot guarantee for >15 minutes of exposure.

Operational Protocols & Engineering Controls

A. Engineering Controls (The First Line of Defense)
  • Ventilation: All handling must occur within a certified chemical fume hood.

  • Stench Control:

    • Maintain a "clean" hood. Remove unnecessary clutter to prevent turbulence.

    • Bleach Trap: Keep a beaker of 10% sodium hypochlorite (bleach) in the hood only for wiping down glassware (oxidizes the sulfide to odorless sulfoxide). WARNING: Do not mix bleach directly with the bulk amine (azetidine) as this can form toxic chloramines. Use bleach only for trace residue on glass.

B. Weighing & Transfer Protocol
  • Tare External: Tare the vial/flask outside the hood to avoid air draft fluctuations, but add the chemical inside.

  • Static Control: Use an antistatic gun or ionizer if the solid is fluffy/electrostatic to prevent aerosolization of the azetidine.

  • Double Containment: Transport the sealed vial inside a secondary container (e.g., a plastic zip-lock bag or screw-top jar) when moving from the balance to the reaction station.

C. Reaction Setup (Graphviz Workflow)

ReactionWorkflow Start Start: Reaction Setup CheckHood Check Hood Velocity (>100 fpm) Start->CheckHood EquipPPE Don PPE: Double Gloves + Goggles CheckHood->EquipPPE ReagentPrep Prepare Reagents (Keep Azetidine Closed) EquipPPE->ReagentPrep Addition Addition Step: Dropwise/Portionwise ReagentPrep->Addition Slow addition to control exotherm Quench Quench/Workup: Neutralize pH Addition->Quench Monitor internal temp Waste Waste Disposal: Segregate Streams Quench->Waste Aqueous vs Organic

Figure 1: Safe handling workflow for azetidine synthesis. Note the critical control points at addition and quenching.

Emergency Response & Spill Management

Scenario: You have spilled 500 mg of solid 3-[(4-Fluorophenyl)sulfanyl]azetidine inside the fume hood.

Immediate Action Plan:

  • Alert: Announce the spill to lab mates. Do not leave the hood unattended.

  • Assess: Is the powder aerosolized? If yes, lower sash and wait 2 minutes.

  • Neutralize (Odor Control):

    • Do NOT use bleach immediately on the bulk solid (Chloramine risk).

    • Cover the spill with a solvent-dampened pad (Ethanol/Acetone) to prevent dust.

    • Wipe up the bulk solid using the pads and place in a wide-mouth waste jar.

  • Decontamination:

    • Once the bulk is removed, wipe the surface with 1N HCl (converts the volatile free base amine to the non-volatile hydrochloride salt).

    • Follow with a mild detergent wash.

    • Final Step: Wipe with dilute bleach (1-5%) to oxidize any remaining sulfide traces (odor elimination).

Medical First Aid:

  • Eye Contact: Flush immediately for 15 minutes.[3][4] Azetidines are alkaline; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[3][5][6] Do not use alcohol (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[7][8]

Waste Disposal & Deactivation

Disposal must strictly adhere to chemical compatibility to prevent fires or toxic gas generation.

Waste Stream Composition Treatment/Packaging
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in polyethylene. Label as "Toxic Solid - Azetidine Derivative".
Liquid Waste (Organic) Mother liquors, reaction solvents.Segregate into "Halogenated Organic" waste (due to Fluorine). Do not mix with strong acids.
Liquid Waste (Aqueous) Workup washes.Adjust pH to 6-8 before disposal into "Aqueous Toxic" drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Azetidine (CID 10459). National Library of Medicine. [Link]

Sources

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